molecular formula C27H32N2O7 B266648 5-(2,5-dimethoxyphenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

5-(2,5-dimethoxyphenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

Número de catálogo B266648
Peso molecular: 496.6 g/mol
Clave InChI: BPTIFTFNBWTFCS-WJTDDFOZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-(2,5-dimethoxyphenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one, also known as CEP-1347, is a synthetic compound that has been studied for its potential therapeutic applications in treating neurodegenerative diseases.

Mecanismo De Acción

5-(2,5-dimethoxyphenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one exerts its neuroprotective effects by inhibiting the activation of the JNK pathway, which is involved in neuronal cell death. Specifically, this compound binds to the ATP-binding site of JNK and prevents its phosphorylation, thereby inhibiting downstream signaling events that lead to neuronal cell death. In addition, this compound has been shown to promote the survival and regeneration of neurons by activating the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in animal models of neurodegenerative diseases. It has been shown to reduce the loss of dopaminergic neurons in the substantia nigra of animal models of Parkinson's disease, to improve cognitive function in animal models of Alzheimer's disease, and to reduce the accumulation of mutant huntingtin protein in animal models of Huntington's disease. This compound has also been shown to promote the survival and regeneration of neurons in vitro and in vivo.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 5-(2,5-dimethoxyphenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its well-characterized mechanism of action and neuroprotective effects, which make it a useful tool for studying the pathogenesis of neurodegenerative diseases and for developing new therapeutic strategies. However, one limitation of using this compound is its relatively low potency and selectivity for JNK inhibition, which may limit its effectiveness in treating neurodegenerative diseases in humans.

Direcciones Futuras

There are several future directions for research on 5-(2,5-dimethoxyphenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one and its potential therapeutic applications in treating neurodegenerative diseases. One direction is to optimize the synthesis method to improve the yield and purity of the compound, and to develop more potent and selective JNK inhibitors for clinical use. Another direction is to further elucidate the mechanism of action of this compound and its effects on neuronal survival and regeneration, and to identify new targets for therapeutic intervention in neurodegenerative diseases. Finally, future research could focus on developing new animal models of neurodegenerative diseases that more closely mimic the human pathology, and on testing the efficacy of this compound and other JNK inhibitors in these models.

Métodos De Síntesis

5-(2,5-dimethoxyphenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one can be synthesized through a multistep process involving the condensation of 2,5-dimethoxybenzaldehyde with ethyl 4-bromobenzoate to form an intermediate, which is then reacted with morpholine and hydroxylamine to produce the final product. The synthesis method has been optimized for high yield and purity, and the resulting compound has been extensively characterized using various analytical techniques.

Aplicaciones Científicas De Investigación

5-(2,5-dimethoxyphenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential therapeutic applications in treating neurodegenerative diseases such as Parkinson's disease, Alzheimer's disease, and Huntington's disease. It has been shown to have neuroprotective effects by inhibiting the activation of the c-Jun N-terminal kinase (JNK) pathway, which is involved in neuronal cell death. This compound has also been studied for its potential to promote neuronal survival and regeneration, and to improve cognitive function in animal models of neurodegenerative diseases.

Propiedades

Fórmula molecular

C27H32N2O7

Peso molecular

496.6 g/mol

Nombre IUPAC

(E)-[2-(2,5-dimethoxyphenyl)-1-(2-morpholin-4-ium-4-ylethyl)-4,5-dioxopyrrolidin-3-ylidene]-(4-ethoxyphenyl)methanolate

InChI

InChI=1S/C27H32N2O7/c1-4-36-19-7-5-18(6-8-19)25(30)23-24(21-17-20(33-2)9-10-22(21)34-3)29(27(32)26(23)31)12-11-28-13-15-35-16-14-28/h5-10,17,24,30H,4,11-16H2,1-3H3/b25-23+

Clave InChI

BPTIFTFNBWTFCS-WJTDDFOZSA-N

SMILES isomérico

CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC[NH+]3CCOCC3)C4=C(C=CC(=C4)OC)OC)/[O-]

SMILES

CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=C(C=CC(=C4)OC)OC)O

SMILES canónico

CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC[NH+]3CCOCC3)C4=C(C=CC(=C4)OC)OC)[O-]

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.